molecular formula C15H10ClF3N4S2 B2825996 5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}methyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione CAS No. 1023875-59-3

5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}methyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B2825996
CAS No.: 1023875-59-3
M. Wt: 402.84
InChI Key: JTMCAQBQZJFTSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}methyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione: is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a pyridine ring, and a triazole-thione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}methyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves multiple steps:

    Formation of the Pyridine Derivative: The starting material, 3-chloro-5-(trifluoromethyl)pyridine, is synthesized through halogenation and trifluoromethylation reactions.

    Thioether Formation: The pyridine derivative undergoes a nucleophilic substitution reaction with a thiol compound to form the sulfanyl-pyridine intermediate.

    Triazole Ring Formation: The intermediate is then reacted with hydrazine and a suitable aldehyde or ketone to form the triazole ring.

    Thione Formation: Finally, the triazole compound is treated with sulfur or a sulfur-containing reagent to introduce the thione group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines or alcohols, depending on the specific functional groups reduced.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal catalysis.

    Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Biology and Medicine

    Drug Development: The compound’s structure suggests potential as a pharmacophore in the design of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Probes: It can be used in the development of probes for studying biological processes at the molecular level.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its chemical reactivity.

    Polymers: Incorporation into polymeric materials to enhance their properties.

Mechanism of Action

The mechanism of action of 5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}methyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets would depend on the specific application, such as enzyme inhibition in drug development or receptor modulation in biological studies.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-5-(trifluoromethyl)pyridine: Shares the pyridine and trifluoromethyl groups but lacks the triazole-thione moiety.

    4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione: Contains the triazole-thione structure but lacks the pyridine and trifluoromethyl groups.

Uniqueness

The uniqueness of 5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}methyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the triazole-thione moiety provides a versatile scaffold for further chemical modifications.

Properties

IUPAC Name

3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylmethyl]-4-phenyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF3N4S2/c16-11-6-9(15(17,18)19)7-20-13(11)25-8-12-21-22-14(24)23(12)10-4-2-1-3-5-10/h1-7H,8H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTMCAQBQZJFTSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NNC2=S)CSC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF3N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.